molecular formula C14H18N2O2S B2364312 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole CAS No. 907985-80-2

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

Cat. No. B2364312
CAS RN: 907985-80-2
M. Wt: 278.37
InChI Key: XXMXXUSAMCNMJD-UHFFFAOYSA-N
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Description

The compound “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” is a type of sulfonamide, which is a functional group characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom . Sulfonamides are common in pharmaceuticals and have played a defining role in the history of drug development .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 4-(tert-butyl)phenyl group .


Chemical Reactions Analysis

Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. One common type of reaction is electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Sulfonamides generally have high stability, favorable physicochemical properties, and a three-dimensional shape .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of potent and selective inhibitors. An extensive structure-activity relationship (SAR) study within this series has significantly contributed to identifying compounds with acceptable pharmacokinetic profiles, including celecoxib, currently in clinical trials for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Green Synthesis Methods

The compound has also been used in green and efficient synthesis methods. For instance, pyranopyrazoles have been synthesized using an imidazole-based ionic liquid as a novel catalyst, presenting a simple, environmentally friendly, and operationally simple method with high yields, short reaction times, and an efficient workup method. The synthesized products exhibited higher antioxidant activity compared to vitamin E and ascorbic acid in certain assays (Aliabadi & Mahmoodi, 2016).

Novel Compound Synthesis

Further, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, revealing that derivatives containing one sulfone group are more effective against bacteria and fungi than those containing two sulfone groups. This suggests the compound's utility in synthesizing antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Antimicrobial Activities

Moreover, a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized and showed potent anti-inflammatory activity and effectiveness against microbial strains, indicating the compound's relevance in developing anti-inflammatory and antimicrobial agents (Kendre et al., 2013).

Safety and Hazards

The safety and hazards of “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would depend on its exact molecular structure and properties. In general, care should be taken when handling any chemical compound. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

The future directions for research on “1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole” would likely depend on its biological activity and potential applications. Given the importance of sulfonamides in pharmaceuticals, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMXXUSAMCNMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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